molecular formula C8H4BrN3O2 B11863539 2-Bromo-6-nitroquinoxaline

2-Bromo-6-nitroquinoxaline

Cat. No.: B11863539
M. Wt: 254.04 g/mol
InChI Key: JJROFIWVGUCALG-UHFFFAOYSA-N
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Description

2-Bromo-6-nitroquinoxaline is a heterocyclic compound with the molecular formula C8H4BrN3O2. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound known for its diverse pharmaceutical and industrial applications . The compound is characterized by the presence of both bromine and nitro functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Bromo-6-nitroquinoxaline typically involves the bromination of 6-nitroquinoxalin-2-one. One common method includes the use of phosphorus (V) oxybromide as a brominating agent. The reaction is carried out by heating the reactants for approximately 6 hours . This method yields the desired product with a moderate yield of around 20%.

Chemical Reactions Analysis

2-Bromo-6-nitroquinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include phosphorus (V) oxybromide for bromination, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-6-nitroquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitroquinoxaline and its derivatives involves interactions with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom can participate in substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

2-Bromo-6-nitroquinoxaline can be compared with other quinoxaline derivatives such as:

Properties

IUPAC Name

2-bromo-6-nitroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O2/c9-8-4-10-7-3-5(12(13)14)1-2-6(7)11-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJROFIWVGUCALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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